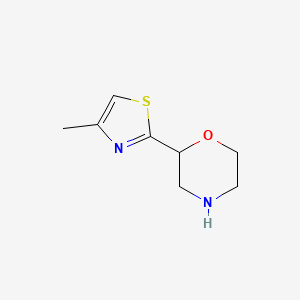
2-(4-Methyl-1,3-thiazol-2-yl)morpholine
Descripción general
Descripción
“2-(4-Methyl-1,3-thiazol-2-yl)morpholine” is a chemical compound with the molecular formula C8H12N2OS . It has a molecular weight of 184.26 . The compound is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The InChI code for “2-(4-Methyl-1,3-thiazol-2-yl)morpholine” is 1S/C8H12N2OS/c1-7-6-12-8(9-7)10-2-4-11-5-3-10/h6H,2-5H2,1H3 . This indicates the presence of a thiazole ring and a morpholine ring in the structure.
Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Methyl-1,3-thiazol-2-yl)morpholine” are not available, QSAR analysis of similar compounds suggests that factors such as polarization, dipole moment, lipophilicity, energy parameters, and the size and branching of the molecule can significantly affect their antioxidant activity .
Physical And Chemical Properties Analysis
“2-(4-Methyl-1,3-thiazol-2-yl)morpholine” has a molecular weight of 184.26 . It is typically stored at room temperature and is available in an oil form .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives, including 2-(4-Methyl-1,3-thiazol-2-yl)morpholine, have been studied for their antimicrobial properties. These compounds have shown effectiveness against a variety of microbial strains. The structure of thiazole allows for modifications that can enhance its interaction with microbial enzymes, potentially leading to the development of new antimicrobial drugs .
Anticancer Properties
Research has indicated that thiazole compounds can exhibit antitumor and cytotoxic activities. This makes them valuable in the search for new anticancer agents. Their ability to interfere with cell division and proliferation suggests that they could be used in targeted therapies against specific types of cancer cells .
Neuroprotective Effects
Some thiazole derivatives are being explored for their neuroprotective effects. This includes potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. The compounds may help in protecting nerve cells from damage or in slowing the progression of these diseases .
Anti-Inflammatory and Analgesic Applications
Due to their anti-inflammatory properties, thiazole derivatives are being researched for use in treating conditions like arthritis. Additionally, their analgesic effects could make them suitable for pain management, providing relief without the side effects associated with traditional painkillers .
Antiviral and Antiretroviral Activity
Thiazoles have shown promise in the treatment of viral infections, including HIV. By inhibiting enzymes that viruses use to replicate, thiazole-based compounds could serve as a basis for developing new antiviral and antiretroviral medications .
Agricultural Chemicals
In the agricultural sector, thiazole derivatives are utilized for their fungicidal and biocidal properties. They help protect crops from fungal infections and can be used in the synthesis of various agrochemicals, contributing to increased crop yields and food security .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It has been found that thiazole derivatives, which include 2-(4-methyl-1,3-thiazol-2-yl)morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase .
Mode of Action
It is known that thiazole derivatives can inhibit the activity of phosphoinositide 3-kinase, which plays a crucial role in cellular functions such as cell growth and proliferation .
Biochemical Pathways
The inhibition of phosphoinositide 3-kinase can affect multiple downstream pathways related to cell growth and proliferation .
Pharmacokinetics
It is known that thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The inhibition of phosphoinositide 3-kinase can potentially lead to the suppression of cell growth and proliferation .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the solvent environment .
Propiedades
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-6-5-12-8(10-6)7-4-9-2-3-11-7/h5,7,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCRHVGVBRIYEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride](/img/structure/B1532461.png)

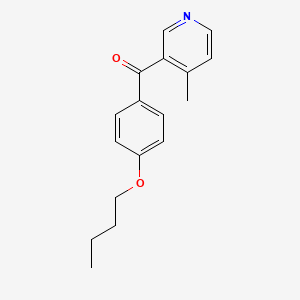


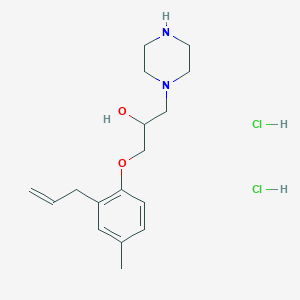
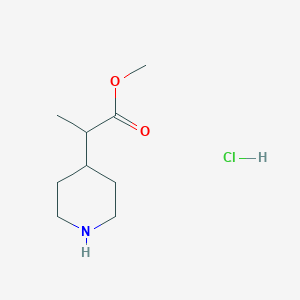


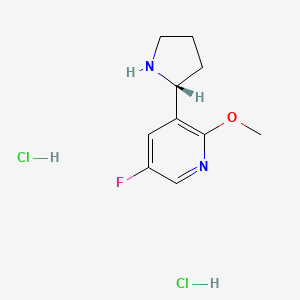
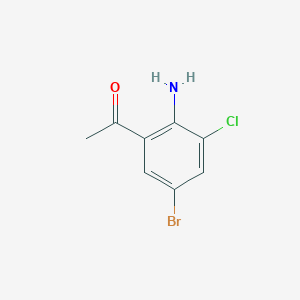
![2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1532482.png)

![2,5-Di(2-butyloctyl)-3,6-di(5-bromo-2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1532484.png)